2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol
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Overview
Description
2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the benzopyran ring.
Friedel-Crafts Alkylation: Using a Lewis acid catalyst to facilitate the formation of the benzopyran structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced forms with different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for therapeutic uses, such as in the treatment of certain diseases.
Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-yl Compounds: Other derivatives with different substituents.
Flavonoids: Naturally occurring compounds with similar structures and biological activities.
Coumarins: Another class of benzopyran derivatives with diverse applications.
Uniqueness
2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
88072-75-7 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(4,6-dimethyl-2H-chromen-3-yl)-4-methylphenol |
InChI |
InChI=1S/C18H18O2/c1-11-4-6-17(19)15(9-11)16-10-20-18-7-5-12(2)8-14(18)13(16)3/h4-9,19H,10H2,1-3H3 |
InChI Key |
OEFASMSYESDKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=C(C3=C(C=CC(=C3)C)OC2)C |
Origin of Product |
United States |
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